(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using an appropriate reagent such as acetic anhydride or a similar dehydrating agent to form the isoxazole ring. The final step involves the reduction of the isoxazole ring to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ring structures.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The methoxy and methyl groups can interact with enzymes or receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-3-methylphenyl)methanamine
- 4,5-Dihydroisoxazole derivatives
- Methoxy-substituted isoxazoles
Uniqueness
(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is unique due to the combination of its functional groups and ring structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-9(3-4-12(8)15-2)11-6-10(7-13)16-14-11/h3-5,10H,6-7,13H2,1-2H3 |
InChI Key |
QPEXWXDOJYTNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.